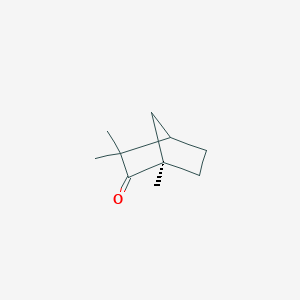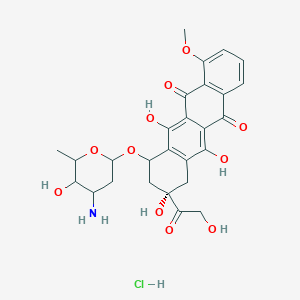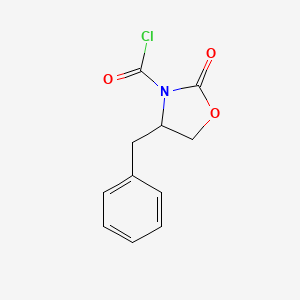
(R)-Fenchone; L-(-)-Fenchone; L-Fenchone; l-Fenchone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Fenchone, L-(-)-Fenchone, L-Fenchone, and l-Fenchone are stereoisomers of fenchone, a bicyclic monoterpene ketone. These compounds are naturally occurring and are found in various essential oils, including those from fennel and star anise. Fenchone is known for its characteristic camphor-like odor and is used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenchone can be synthesized through several methods. One common synthetic route involves the cyclization of geranyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of fenchone often involves the extraction of essential oils from plants like fennel and star anise, followed by fractional distillation to isolate the compound. Supercritical CO2 extraction is another method used to obtain high-purity fenchone from plant materials.
Chemical Reactions Analysis
Types of Reactions
Fenchone undergoes various chemical reactions, including:
Oxidation: Fenchone can be oxidized to fencholic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of fenchone with sodium borohydride yields fenchol.
Substitution: Halogenation of fenchone can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Fencholic acid.
Reduction: Fenchol.
Substitution: Halogenated fenchone derivatives.
Scientific Research Applications
Fenchone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of fenchone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, fenchone inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Comparison with Similar Compounds
Fenchone is often compared with other monoterpenes like camphor and borneol. While all three compounds share a similar bicyclic structure, fenchone is unique due to its distinct odor and specific biological activities. Camphor is known for its cooling sensation and is used in topical analgesics, whereas borneol is used in traditional medicine for its anti-inflammatory properties.
Similar Compounds
- Camphor
- Borneol
- Menthol
Fenchone’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7?,10-/m1/s1 |
InChI Key |
LHXDLQBQYFFVNW-OMNKOJBGSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1)C(C2=O)(C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid](/img/structure/B14797225.png)


![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)
![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)


![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
